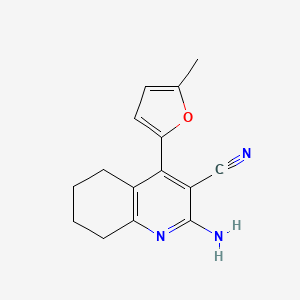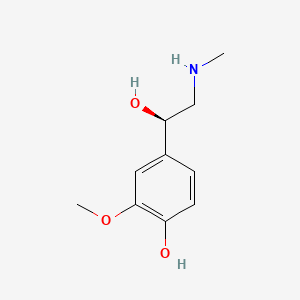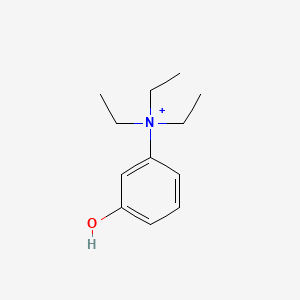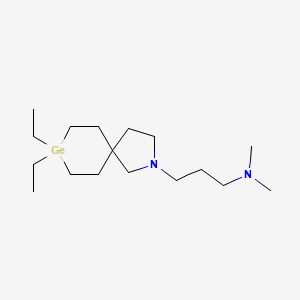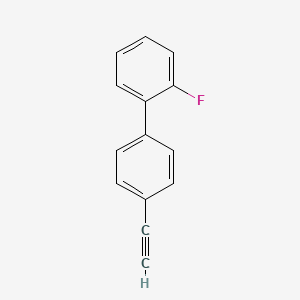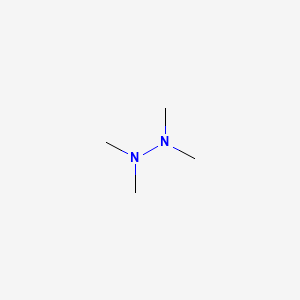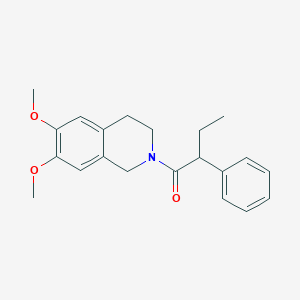
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone is a member of isoquinolines.
Scientific Research Applications
Synthetic Chemistry Applications :
- Diels-Alder Reactions: Isoquinoline derivatives, including compounds related to 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone, have been synthesized through Diels-Alder reactions. These reactions involve the synthesis of complex heterocyclic structures, which are essential in medicinal chemistry (Fujita et al., 2000).
- Reactions with o-Quinone Methides: This compound has been involved in reactions with o-quinone methides, leading to the formation of novel heterocyclic structures. Such reactions are significant for the development of new pharmaceuticals and complex organic molecules (Osyanin et al., 2011).
Medicinal Chemistry and Pharmacology :
- P-Glycoprotein Inhibition: A derivative of this compound, HM-30181, has been identified as a new P-glycoprotein inhibitor. Studies have been conducted to understand its metabolism in rats, which is crucial for developing effective drug delivery systems (Paek et al., 2006).
- Cytotoxicity and Docking Simulation: Certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Additionally, docking simulations have been performed to understand their interaction with biological targets, which is vital for drug discovery processes (Saleh et al., 2020).
Optical and Electronic Applications :
- Photoelectric Conversion: Derivatives of this compound have been co-sensitized with near-IR absorbing cyanine dyes to improve photoelectric conversion efficiency in dye-sensitized solar cells. This highlights its potential application in renewable energy technologies (Wu et al., 2009).
properties
Product Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-1-butanone |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C21H25NO3/c1-4-18(15-8-6-5-7-9-15)21(23)22-11-10-16-12-19(24-2)20(25-3)13-17(16)14-22/h5-9,12-13,18H,4,10-11,14H2,1-3H3 |
InChI Key |
UWOLSHMJMVLTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




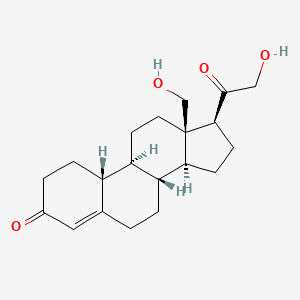
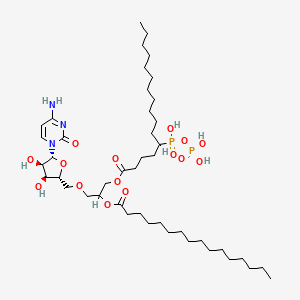

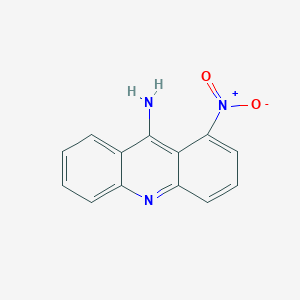
![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)
![7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine](/img/structure/B1201624.png)
![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)
